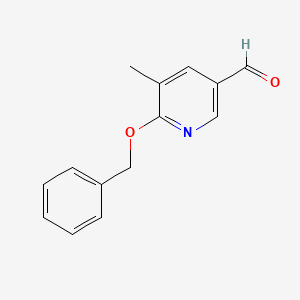

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde

描述

属性

IUPAC Name |

5-methyl-6-phenylmethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-7-13(9-16)8-15-14(11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFXNUHBYMZNFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 5-methylpyridine-3-carbaldehyde.

Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting the starting material with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: Benzyl alcohol in the presence of NaH or K2CO3 in DMF or DMSO.

Major Products:

Oxidation: 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid.

Reduction: 6-(Benzyloxy)-5-methylpyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学研究应用

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

Material Science: It is explored for its use in the synthesis of novel materials with specific properties.

作用机制

The mechanism of action of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and aldehyde groups can participate in various chemical interactions, influencing the compound’s overall activity.

相似化合物的比较

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

Key structural analogues identified in literature and catalogs include:

Table 1: Structural Comparison of Pyridine Derivatives

Key Observations:

- Substituent Position: The placement of the benzyloxy group (5 vs. 6-position) significantly alters electronic properties. For example, 5-(Benzyloxy)-6-bromopicolinaldehyde has a bromine atom at the 6-position, which may enhance electrophilic substitution reactivity compared to the methyl group in the target compound.

- Commercial Viability: The discontinuation of this compound contrasts with the availability of brominated analogues, suggesting that bromine substituents may offer broader utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).

Physical Properties and Stability

Limited quantitative data are available in the provided evidence. However, inferences can be made:

- Solubility: The benzyloxy group enhances lipophilicity, favoring solubility in organic solvents like dichloromethane or THF. Bromine substituents may further increase molecular weight and melting points compared to methyl-containing derivatives.

- Stability: The discontinued status of this compound may indicate instability under storage conditions (e.g., sensitivity to oxidation at the aldehyde group) or challenges in purification.

生物活性

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13NO2. It features a pyridine ring substituted with a benzyloxy group and an aldehyde functional group, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibition of growth.

- Antitumor Activity : There is emerging evidence suggesting that the compound may possess antitumor effects, potentially through mechanisms involving apoptosis induction in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

- Interaction with Receptors : The benzyloxy group may facilitate binding to various receptors, modulating their activity.

- Oxidative Stress Induction : The aldehyde functional group might contribute to oxidative stress within cells, leading to increased apoptosis in tumor cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can help in designing more potent analogs. Key points include:

- Substituent Effects : Variations in the position and type of substituents on the pyridine ring can significantly alter biological activity.

- Aldehyde Functionality : The presence of the aldehyde group is crucial for its activity, as it may participate in reactions that enhance its biological efficacy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Potential inhibitor of key metabolic enzymes |

Case Study: Antitumor Activity

A study investigated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment.

Case Study: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial growth, supporting its use as a potential antimicrobial agent.

常见问题

Basic Research Questions

Q. What are the critical parameters for synthesizing 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde with high yield and purity?

- Answer : Synthesis requires multi-step protocols with stringent control of reaction conditions. Key parameters include:

- Anhydrous conditions to prevent hydrolysis of intermediates, as moisture can deactivate catalysts or alter reaction pathways .

- Temperature control (e.g., maintaining 0–5°C during aldehyde group introduction to avoid side reactions).

- pH modulation during workup steps to isolate intermediates effectively. For example, neutralization with weak acids (e.g., citric acid) can improve crystallization .

- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity.

Q. What analytical techniques are recommended for characterizing this compound?

- Answer : A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:

- NMR spectroscopy : H and C NMR to confirm benzyloxy, methyl, and aldehyde group positions. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify purity .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] ~ 258.12 ).

Q. How should this compound be stored to ensure stability?

- Answer :

- Storage conditions : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent aldehyde oxidation. Desiccants (silica gel) should be used to avoid moisture .

- Handling precautions : Use gloveboxes for prolonged manipulations. Exposure to light should be minimized to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yield data for this compound across different synthetic protocols?

- Answer : Discrepancies often arise from variations in:

- Reagent quality : Impurities in starting materials (e.g., 5-methylpyridine derivatives) can reduce yields. Use HPLC-pure reagents and validate suppliers .

- Catalyst loading : For example, palladium catalysts in benzyloxy group coupling may require optimization (e.g., 5–10 mol% Pd(PPh)) .

- Workup efficiency : Incomplete extraction (e.g., using dichloromethane vs. ethyl acetate) may lead to product loss. A systematic DOE (Design of Experiments) approach can identify critical variables .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

- QSAR modeling : Correlate substituent effects (e.g., benzyloxy vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .

- MD simulations : Study stability of ligand-target complexes over 100-ns trajectories to assess binding affinity and residence time .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

- Answer :

- Chiral intermediates : If asymmetric synthesis is required, catalysts like BINOL-derived phosphoric acids may need optimization for large-scale reactions .

- Downstream processing : Centrifugal partition chromatography (CPC) or simulated moving bed (SMB) systems can replace column chromatography for industrial-scale purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。